Trinexapac-ethyl

Descripción

Significance of Plant Growth Regulation in Agricultural Systems

Plant growth regulators are indispensable tools in modern agriculture, enabling the optimization of plant growth and yield, enhancement of crop quality, and improvement of resilience to various environmental challenges. nih.govwikidata.orgthegoodscentscompany.comwikipedia.orgnih.gov The strategic application of PGRs allows for the manipulation of plant architecture, promoting desired traits such as controlled plant height, enhanced root development, and synchronized ripening. nih.govwikidata.orgthegoodscentscompany.com

A paramount benefit of PGRs, particularly Trinexapac-ethyl, is their capacity to prevent lodging in cereal crops. Lodging, the bending or breaking of stems, can severely impede mechanical harvesting and diminish crop yields. By reducing stem elongation and promoting stronger, more resilient plant structures, this compound directly contributes to higher crop yields and improved harvest quality. nih.govnih.govnih.gov Beyond traditional agriculture, this compound is also widely utilized in turf management, where its growth-regulating effects lead to reduced mowing requirements and an enhanced aesthetic and functional quality of turf on golf courses, sports fields, and lawns. nih.gov

Research Trajectories and Current Academic Focus on this compound

Current academic research on this compound spans a variety of applications and physiological effects, continually refining its utility in diverse agricultural and horticultural systems.

Anti-Lodging Properties and Yield Enhancement: A primary focus of research has been its effectiveness in reducing plant height and internode length across a range of crops. Studies have demonstrated significant reductions in plant height in winter wheat, with reported decreases ranging from 12% to 18.5% at an application rate of 100 g a.i./ha, and up to 26.6% under specific application conditions. nih.gov In spring barley, stem height reductions between 5.6% and 16.5% have been observed. For upland rice, applications of this compound at 200 g ha-1 a.i. have resulted in plant height reductions of approximately 0.34 meters. fishersci.canih.gov

Stress Protection and Root Architecture: Recent research highlights this compound's activity in stress protection, suggesting a growing importance in mitigating environmental challenges. Studies have also explored its influence on root architecture. While initial reductions in total root length and surface area have been reported, these are often followed by an accelerated growth phase. Research also indicates that this compound can lead to increased nitrogen allocation to roots. herts.ac.uk

Effects on Other Plant Parameters: The compound's influence extends to other physiological aspects. In sorghum, this compound treatment had minimal effects on the molecular structures of starch but significantly increased the protein content of the grains. In sugarcane, its application can promote sucrose accumulation in internodes, facilitate early ripening, and contribute to increased sugar production, in addition to reducing lodging. nih.gov

Interaction with Adjuvants and Application Dynamics: Research continues into optimizing the application of this compound. Studies have investigated dose reduction strategies, such as combined applications with citric acid or ammonium sulfate in spring barley, which have shown to maintain effectiveness. The influence of environmental factors like temperature and rainfall on this compound's activity has been a consistent theme, with research often focusing on optimal application timing, sometimes correlated with growing degree days. nih.gov

Control of Secondary Growth: this compound is also being investigated as a promising molecule for controlling secondary growth in garlic plants, a physiological disorder that can affect market quality. This effect is attributed to its gibberellin biosynthesis inhibiting properties. nih.gov

The ongoing research and its established global market presence underscore this compound's continued relevance and potential for further advancements in plant growth regulation for sustainable agricultural productivity.

Propiedades

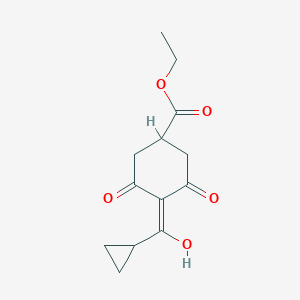

IUPAC Name |

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKCCVTVZORVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032535 | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE POWDER. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent) | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.003 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

95266-40-3 | |

| Record name | Trinexapac-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095266403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W563T9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Physiological and Morphological Responses to Trinexapac-ethyl Application

Root System Development Alterations

Fine Root Proliferation and Substrate Exploration Efficiency

Trinexapac-ethyl (TE) application influences root architecture and growth dynamics, which can indirectly affect substrate exploration efficiency. Studies have shown varied responses in root systems depending on the plant species and application context. In Kentucky bluegrass (Poa pratensis), TE initially reduced total root length (TRL) and root surface area (SA) by 48% and 46%, respectively, one week after treatment. However, this initial reduction was followed by an accelerated growth rate of TRL and SA from one to four weeks post-treatment compared to untreated controls. Beyond four weeks, the growth rates became similar between treated and control plants, and no significant effect on average root diameter was observed ashs.org.

Photosynthetic and Primary Metabolic Adaptations

This compound significantly impacts the photosynthetic machinery and primary metabolic processes within plants, leading to notable adaptations.

Chlorophyll Content and Photosynthetic Rate Dynamics

A consistent effect of this compound is the increase in chlorophyll concentrations within plant leaves, which often results in a darker green appearance sportsfieldmanagement.orgresearchgate.netresearchgate.net. This enhancement in chlorophyll content is hypothesized to be a consequence of reduced leaf expansion, which concentrates the existing pigment within a smaller leaf area researchgate.net.

Research on Poa pratensis demonstrated a substantial increase in total chlorophyll content. For instance, a single application of 0.45 kg ha⁻¹ this compound led to a 26% increase in total chlorophyll content 48 days after treatment researchgate.net. Furthermore, in winter wheat (Triticum aestivum L.), foliar treatment combining ammonium fertilizers with TE increased chlorophyll content in flag leaves by 7.1% to 9.9% during the booting stage, 4.4% to 15.2% during flowering, and 3.6% to 18.6% during the milky ripeness stage, compared to untreated controls frg.org.ua. This effect of TE can also contribute to preserving photosynthetic pigments in the lower tiers of leaves, particularly in the absence of lodging frg.org.ua.

Table 1: Influence of this compound on Chlorophyll Content

| Plant Species | Treatment (this compound) | Effect on Chlorophyll Content | Time After Treatment | Source |

| Poa pratensis | 0.45 kg ha⁻¹ (single application) | +26% total chlorophyll | 48 days | researchgate.net |

| Winter Wheat | + Ammonium fertilizers | +7.1% to 9.9% in flag leaves | Booting stage | frg.org.ua |

| Winter Wheat | + Ammonium fertilizers | +4.4% to 15.2% in flag leaves | Flowering stage | frg.org.ua |

| Winter Wheat | + Ammonium fertilizers | +3.6% to 18.6% in flag leaves | Milky ripeness stage | frg.org.ua |

Photoassimilate Partitioning and Allocation Patterns

The reduction in vertical shoot growth, a primary effect of TE, leads to a shift in the allocation of photoassimilates psu.edu. For instance, in 'Meyer' zoysiagrass (Zoysia japonica Steud.), TE significantly reduced shoot growth, implying a reallocation of metabolic resources within the plant researchgate.net. This altered partitioning can be beneficial, as studies suggest that TE can improve seed filling and the physiological quality of seeds by influencing photoassimilate distribution researchgate.net. Furthermore, the allocation of total dry matter has been observed to be reduced by the growth regulator, with the intensity of this effect varying depending on the applied rate researchgate.net.

Nonstructural Carbohydrate Metabolism and Energy Reserves

This compound has been shown to increase the levels of nonstructural carbohydrates (NSCs) within plants sportsfieldmanagement.org. NSCs, which include sugars such as glucose, fructose, and sucrose, along with amides, serve as crucial energy reserves for plants, supporting stress tolerance, recovery from dormancy, and regrowth after defoliation scielo.br.

The accumulation of NSCs is a notable response to TE application, as observed in creeping bentgrass ashs.org. Under heat stress conditions, while leaf total nonstructural carbohydrate (TNC) concentration generally decreases, TE treatment has been found to help maintain higher levels of TNC compared to untreated plants ashs.org. This suggests a role for TE in preserving energy reserves under adverse conditions.

A study investigating water-stressed turfgrass species revealed that water-soluble carbohydrate (WSC) content in TE-treated plants was significantly higher (ranging from 41% to 50% higher depending on the cultivar) after 28 days of water stress, compared to well-watered untreated plants guildhe.ac.uk. This indicates that TE can enhance a plant's ability to accumulate and retain these vital energy reserves, which is critical for stress resilience. The reduction in clipping removal, a common outcome of TE's growth-retarding effect, can be a concern for energy reserves and the leaf area required for photosynthesis; however, TE's influence on NSC metabolism helps to mitigate this by maintaining carbohydrate reserves ashs.org.

Table 2: Impact of this compound on Water Soluble Carbohydrate (WSC) Content under Water Stress

| Turf Type (Cultivar) | WSC Content (mg/g DW) in Water-Stressed TE-Treated Plants | WSC Content (mg/g DW) in Well-Watered Untreated Plants | Increase due to TE (%) | Time After Stress Onset | Source |

| Rootzone | Higher | Lower | 41% | 28 days | guildhe.ac.uk |

| 100% Fescue | Higher | Lower | 43% | 28 days | guildhe.ac.uk |

| Arena Sports | Higher | Lower | 50% | 28 days | guildhe.ac.uk |

Reproductive Development and Phenological Impacts

This compound, as a gibberellin biosynthesis inhibitor, exerts significant control over various aspects of plant reproductive development and phenology.

Flowering Time and Grain Maturity Adjustments

A primary impact of this compound (TE) is its ability to delay flowering time researchgate.netfrontiersin.orgnih.gov. This delay is attributed to its role in inhibiting gibberellin (GA) synthesis, which is crucial for stem elongation and the transition to reproductive phases. In genetically diverse barley cultivars (Hordeum vulgare L.), TE successfully delayed the time to flowering by up to 200 degree days under controlled conditions, effectively extending the pre-anthesis developmental phases researchgate.netfrontiersin.orgnih.gov. Under field conditions, this delay can translate to over 10 days during the winter/spring months in Mediterranean climates frontiersin.org. Similar observations have been made in Mexican wheat varieties, where TE application resulted in a delay in flowering by up to 5 days researchgate.netnih.gov. Generally, the extent of the delay in flowering time correlates with increasing concentrations of this compound applied frontiersin.orgnih.gov.

Furthermore, TE has been demonstrated to enhance seed yield in perennial ryegrass (Lolium perenne L.). This increase in yield was primarily attributed to an elevated number of seeds per square meter and improved seed set, rather than an increase in individual seed weight researchgate.netresearchgate.net. This suggests that TE can optimize reproductive output by influencing seed development and allocation patterns within the plant.

Table 3: Effect of this compound on Flowering Time in Cereals

| Plant Species | Treatment Effect on Flowering Time | Magnitude of Delay | Conditions/Notes | Source |

| Barley | Delayed | Up to 200 degree days | Controlled conditions, extended pre-anthesis phases | researchgate.netfrontiersin.orgnih.gov |

| Barley | Delayed | > 10 days | Field conditions (Mediterranean winter/spring) | frontiersin.org |

| Wheat | Delayed | Up to 5 days | Mexican varieties, timing dependent | researchgate.netnih.gov |

Spike, Ear, and Inflorescence Characteristics (e.g., length, grain/kernel number, head density)

The application of this compound (TE) induces diverse physiological and morphological responses in the reproductive structures of plants, including spikes, ears, and inflorescences. These responses vary depending on the crop species, application rate, timing, and environmental conditions.

Wheat In wheat, this compound application has been observed to influence several spike characteristics. Studies indicate that TE can lead to a significant reduction in the number of grains per spike and grain weight scirp.org. Conversely, some research suggests that TE may promote ear elongation; for instance, one study reported a 9.6% increase in ear length and ears being 6% longer in treated winter wheat plots compared to untreated ones researchgate.net. Furthermore, TE has been associated with an increase in the number of spikes per square meter plantprotection.pl. While some findings suggest TE primarily reduces plant height without affecting yield components, the specific impact on ear characteristics can vary researchgate.net.

Table 1: Effects of this compound on Wheat Spike Characteristics (Selected Data from Grijalva-Contreras et al., 2012) scirp.org

| Factor/Treatment | Number of Spikes (m⁻²) | Grains per Spike | Weight of 1000 Grains (g) |

| Control | 412.2 | 74.6 | 51.3 |

| First Node | 399.0 | 61.0 | 48.7 |

| Second Node | 424.6 | 54.0 | 47.5 |

| Flag Leaf | 401.3 | 66.8 | 47.4 |

Note: Data represents means across different wheat varieties and growth stages, with control being no TE application. Significant reductions in grains per spike and 1000-grain weight were observed with TE application compared to the control scirp.org.

Maize (Corn) The effects of TE on maize ear characteristics present a mixed picture. Some investigations report a decrease in spike length, the number of kernels in each row, and hundred-grain mass cabidigitallibrary.orgresearchgate.net. However, other studies have shown that TE can increase ear length and the number of grains per row, particularly under favorable growing conditions scielo.brresearchgate.net. For example, increases of 0.68 to 0.80 cm in ear length were noted in specific maize hybrids scielo.br. The impact on 1000-kernel mass (or 100-kernel mass) appears inconsistent, with some studies indicating a reduction scielo.brrsdjournal.orgresearchgate.net and others showing an increase or no effect scielo.brcabidigitallibrary.org. Later applications of TE have also been associated with an increase in the number of kernels per ear researchgate.net.

Table 2: Influence of this compound on Maize Ear Length and Grains per Row (Selected Data from Pricinotto et al., 2021) scielo.brresearchgate.net

| Hybrid (Growing Season 1) | Control Ear Length (cm) | TE-Treated Ear Length (cm) | Ear Length Increase (cm) |

| 2B710 HX | - | - | 0.68 |

| STATUS TL | - | - | 0.80 |

Note: Data indicates the increase in ear length promoted by the highest growth regulator rates in growing season 1 scielo.br.

Table 3: Reduction in Maize 1000-Kernel Mass with this compound Application (Selected Data from Sangoi et al., 2017) scielo.br

| Growing Season | Reduction in 1000-Kernel Mass (g) |

| 2014/2015 | 11 |

| 2015/2016 | 16 |

Note: Reductions are averages across two sowing dates and four plant densities scielo.br.

Rice In rice, this compound application has been observed to interfere with the number of panicles and spikelets, sometimes leading to a reduction cabidigitallibrary.org. However, some studies reported no significant effect on panicle length koreascience.kr or seed number per panicle esrgroups.org. Interestingly, TE applied during floral differentiation was found to increase the number of filled grains per panicle scielo.br. While TE application can reduce 1000-grain weight tubitak.gov.trtubitak.gov.tr, it has also been shown to increase head rice milling yield tubitak.gov.trtubitak.gov.tr.

Ryegrass and Red Clover For annual ryegrass, this compound application at 400 g ha⁻¹ did not affect seed head density, spikelet numbers per head, or florets per spikelet tandfonline.com. However, it significantly increased the number of saleable seeds harvested by 72%, from 35,100 m⁻² in untreated controls to 60,300 m⁻² with TE, driven by an increase in saleable seeds per spikelet from 1.4 to 2.5 tandfonline.com. Individual seed weight was reduced by 7% tandfonline.com. In perennial ryegrass, TE showed no effect on seed head density, spikelet numbers per head, florets per spikelet, or thousand seed weight tandfonline.com. In red clover, TE treatments consistently increased seed head density confex.comoregonstate.edu.

Table 4: Effect of this compound on Annual Ryegrass Seed Yield Components (Selected Data from Hampton et al., 2010) tandfonline.com

| Characteristic | Untreated Control (0 g TE ha⁻¹) | TE-Treated (400 g TE ha⁻¹) | Change (%) |

| Saleable Seeds (m⁻²) | 35,100 | 60,300 | +72% |

| Saleable Seeds per Spikelet | 1.4 | 2.5 | +78.6% |

| Individual Seed Weight | - | - | -7% |

Note: TE had no effect on seed head density, spikelet numbers per head, or florets per spikelet tandfonline.com.

White Oat Studies on white oat indicate that TE application at doses of 100 or 150 g ha⁻¹ at specific growth stages (T2 or T3) reduced panicle length, spikelets per panicle, and grains per panicle scielo.brscielo.br. Conversely, these applications led to an increase in the number of panicles per square meter scielo.brscielo.br. For example, in one study, the number of panicles per square meter increased by approximately 20.14% in 2019 and 25.88% in 2020 with 150 g ha⁻¹ TE compared to the control scielo.br. TE can also increase panicle density rsdjournal.org.

Table 5: Effect of this compound on White Oat Panicle Characteristics (Selected Data from Zagonel et al., 2021) scielo.br

| Characteristic | Control | 100 g ha⁻¹ TE (T2/T3) | 150 g ha⁻¹ TE (T2/T3) |

| Panicle Length | Reduced | Reduced | Reduced |

| Spikelets per Panicle | Reduced | Reduced | Reduced |

| Grains per Panicle | Reduced | Reduced | Reduced |

| Panicles per m² (2019) | - | - | +20.14% |

| Panicles per m² (2020) | - | - | +25.88% |

Note: Reductions in panicle length, spikelets per panicle, and grains per panicle were observed with TE application, while panicles per square meter increased scielo.br.

Barley In barley, this compound has been shown to decrease kernel weight researchgate.netcdnsciencepub.comcdnsciencepub.com. However, it did not significantly affect kernel plumpness cdnsciencepub.com. TE application can also delay flowering time in barley cultivars researchgate.netfrontiersin.orgnih.gov.

Agricultural and Horticultural Applications of Trinexapac-ethyl

Cereal Crop Performance Enhancement

In cereal production, the application of trinexapac-ethyl is a key strategy for optimizing crop performance and yield. By modifying the plant's growth and development, it addresses critical challenges such as lodging and influences grain development.

Lodging Resistance Mechanisms and Field Efficacy

Lodging, the permanent displacement of stems from their upright position, is a significant threat to cereal crop production, leading to yield losses and reduced grain quality. researchgate.net this compound mitigates this risk by inhibiting gibberellin biosynthesis, which results in shorter and sturdier stems. researchgate.netacademicjournals.org This reduction in plant height is a primary mechanism for increased lodging resistance. researchgate.netcropj.com

Field studies have consistently demonstrated the effectiveness of this compound in reducing lodging across various cereal crops, including winter wheat, fall rye, and oats. academicjournals.orgcabidigitallibrary.orgscielo.br The application of this growth regulator leads to a reduction in the length of stem internodes, contributing to a more compact and robust plant structure. researchgate.netfrg.org.ua Research has shown that this compound can effectively reduce plant height by 5-10% in winter cereals. researchgate.net In some wheat cultivars, height reductions of up to 16.9% have been observed. cropj.com For example, in rye, this compound application has been shown to significantly decrease the lodging index, facilitating an easier and more efficient harvest. researchgate.net The efficacy of this compound in preventing lodging is well-documented, making it a valuable tool for ensuring crop stability, especially in high-yielding environments where the risk of lodging is elevated. cropj.comecology.dp.ua

Grain Yield Component Optimization and Overall Productivity

The impact of this compound extends beyond lodging control to positively influence various components of grain yield. While its primary role is to prevent yield losses by preventing lodging, studies have also reported direct and indirect effects on productivity, even in the absence of significant lodging pressure. researchgate.net

Application of this compound has been associated with increases in grain yield, with some studies reporting a 3-8% increase in winter cereals. researchgate.net This yield enhancement can be attributed to several factors. By redirecting the plant's resources from excessive vegetative growth towards reproductive development, this compound can optimize the distribution of photoassimilates to the developing grains. researchgate.net

Table 1: Effect of this compound on Cereal Crop Yield Components

| Crop | Yield Component | Observation |

|---|---|---|

| Winter Cereals | Grain Yield | 3-8% increase. researchgate.net |

| Wheat | Hectoliter Weight | Increased to 77.9 kg 100 l-1 from control. cropj.com |

| Wheat | Thousand-Grain Weight | 7.0% increase over control. cropj.com |

| White Oat | Panicles per Square Meter | Significant increase. scielo.br |

| White Oat | Panicle Length | Reduced. scielo.br |

| White Oat | Spikelets per Panicle | Reduced. scielo.br |

| White Oat | Grains per Panicle | Reduced. scielo.br |

Grain Quality Attributes

The influence of this compound can also extend to the quality of the harvested grain, although findings can be variable depending on environmental conditions and crop type. Some studies have reported positive effects on grain quality parameters such as crude protein and starch content.

In one study on winter wheat, the application of this compound at a higher dose resulted in a 5.6% increase in protein content. plantprotection.pl This suggests that under certain conditions, the physiological changes induced by the growth regulator can lead to an accumulation of protein in the grain. However, other research has found no significant influence of this compound on the crude protein and starch content in spring barley. researchgate.netplantprotection.plsemanticscholar.org This variability highlights the complex interaction between the plant growth regulator, crop genetics, and environmental factors in determining final grain quality.

Turfgrass Management and Quality Improvement

In the context of turfgrass management, this compound is a valuable tool for enhancing turf quality and reducing maintenance requirements. Its growth-regulating properties are utilized to create denser, more resilient, and visually appealing turf surfaces.

Vegetative Growth Suppression and Clipping Yield Reduction

A primary application of this compound in turfgrass management is the suppression of vertical shoot growth, which directly translates to a reduction in mowing frequency. aloki.hu By inhibiting gibberellic acid, this compound slows the rate of cell elongation in grass blades, leading to a noticeable decrease in the production of clippings. academicjournals.orgcabidigitallibrary.org

Studies on various warm-season and cool-season turfgrass species have demonstrated significant reductions in clipping yield following the application of this compound. For instance, a single summer application on warm-season grasses suppressed vertical growth for up to eight weeks and reduced clipping production by as much as 72%. cabidigitallibrary.orgresearchgate.net In cool-season grasses such as Kentucky bluegrass and tall fescue, two applications were effective in reducing cumulative clipping dry weight by 40% and 33%, respectively. researchgate.net This reduction in vegetative growth not only lessens the labor and costs associated with mowing but also contributes to a more manageable and aesthetically pleasing turf surface. aloki.hu

Turf Density, Uniformity, and Visual Quality Enhancement

Research has indicated that this compound applications can lead to increased turf density, improved color, and enhanced visual quality. cabidigitallibrary.orgmsu.edumdpi.com By inhibiting cell elongation, the treatment can lead to an increase in mesophyll cell density and chlorophyll concentration, resulting in more compact shoots and a darker green appearance. cabidigitallibrary.org In studies on Kentucky bluegrass, turf treated with this compound exhibited better visual quality compared to untreated areas. researchgate.netresearchgate.net Similarly, on bermudagrass, plots treated with this compound consistently showed better visual turf quality, especially under reduced irrigation conditions. gcmonline.com These improvements in density, uniformity, and color contribute to a healthier, more resilient, and visually appealing turf sward.

Table 2: Effect of this compound on Turfgrass Characteristics

| Turfgrass Type | Characteristic | Observation |

|---|---|---|

| Warm-Season Grasses | Vertical Growth | Suppressed for up to 8 weeks. cabidigitallibrary.orgresearchgate.net |

| Warm-Season Grasses | Clipping Production | Reduced by up to 72%. cabidigitallibrary.orgresearchgate.net |

| Kentucky Bluegrass | Clipping Dry Weight | 40% reduction with two applications. researchgate.net |

| Tall Fescue | Clipping Dry Weight | 33% reduction with two applications. researchgate.net |

| General Turf | Density & Uniformity | Increased. cabidigitallibrary.org |

| Kentucky Bluegrass | Visual Quality | Improved. researchgate.netresearchgate.net |

| Bermudagrass | Visual Quality | Enhanced, especially under drought stress. gcmonline.com |

Application in Other Crop Systems

This compound's utility as a plant growth regulator extends beyond cereal grains and turfgrass, with significant applications in various other crop systems. Its ability to modulate plant growth and development has been harnessed to improve yield and quality in crops such as sugarcane, to enhance seed production in forage and legume species, and to promote resilience in specialty crops like eucalyptus.

Sugarcane Ripening and Sucrose Accumulation

The application of this compound has been shown to increase the sucrose content of internodes, promote earlier ripening, and ultimately boost sugar production. scielo.br This is particularly valuable for optimizing harvest schedules and improving the technological quality of the raw material for processing. scielo.br Research has demonstrated that this compound can lead to a notable increase in the Theoretical Recoverable Sugar (TRS), a key metric for sugarcane quality. For instance, studies have reported TRS increases ranging from 7.2% to 10.2% across different sugarcane cultivars. cabidigitallibrary.org In Brazil, its use has been associated with an average 10% increase in sucrose concentration 45–60 days after application. cabidigitallibrary.org

A study comparing the efficacy of this compound to Ethephon, another hormonal ripener, revealed that this compound can have a dual mode of action at certain concentrations, restricting both internode elongation and leaf growth, which influences its ripening efficacy. up.ac.za The maintenance of soil moisture through irrigation in conjunction with this compound application has also been found to enhance sucrose accumulation, as the compound's absorption and activation are facilitated under such conditions. scielo.br

Table 1: Effects of this compound on Sugarcane Parameters

| Parameter | Observed Effect | Reported Change | Source(s) |

|---|---|---|---|

| Sucrose Content (TRS) | Increase | 7.2% to 10.2% | cabidigitallibrary.org |

| Sucrose Concentration | Increase | ~10% | cabidigitallibrary.orglsu.edu |

| Plant Height | Decrease | Variable | scielo.br |

| Root Volume | Decrease | Variable | scielo.br |

| Cane Yield | Variable (Decrease or No Change) | -7% to -9% | scielo.brcabidigitallibrary.orglsu.edu |

| Sugar Yield per Hectare | Variable (Increase or No Change) | Up to 13% increase | cabidigitallibrary.orglsu.edu |

Seed Production in Forage and Legume Crops (e.g., ryegrass, red clover)

This compound has become a critical tool in the production of high-quality seeds for various forage and legume crops, most notably perennial ryegrass (Lolium perenne) and red clover (Trifolium pratense). oregonstate.edufar.org.nz The primary benefit of its application in these systems is the control of lodging—the bending or breaking of stems—which is a major factor limiting seed yield. far.org.nzoregonstate.edu By inhibiting gibberellic acid production, this compound shortens the plant stems, making them sturdier and less prone to lodging. far.org.nz

This reduction in lodging allows for better light penetration into the crop canopy, which can lead to an increase in the number of seeds that develop and reach a marketable size. far.org.nz Research has consistently shown significant seed yield increases in response to this compound application. In perennial ryegrass, yield increases of 25–60% have been reported. tropicalgrasslands.info For turf-type ryegrass, one study documented a 62% increase in seed yield, while a forage-type ryegrass saw a 34% increase. far.org.nz

The timing of application is crucial for maximizing the benefits of this compound in seed crops. Application during the stem elongation phase is generally considered most effective. tropicalgrasslands.infopeaceforageseed.ca

Table 2: Impact of this compound on Seed Yield in Forage and Legume Crops

| Crop | Cultivar Type | Seed Yield Increase | Source(s) |

|---|---|---|---|

| Perennial Ryegrass | Not specified | 25-60% | tropicalgrasslands.info |

| Perennial Ryegrass | Turf-type | 62-72% | far.org.nz |

| Perennial Ryegrass | Forage-type | 34% | far.org.nz |

| Red Clover | Second-year stand | Consistently increased | oregonstate.eduamazonaws.com |

| Red Clover | First-year stand | No consistent increase | oregonstate.eduamazonaws.com |

| Tall Fescue | Not specified | Up to 40% | oregonstate.edu |

Growth Regulation and Stress Tolerance in Specialty Crops (e.g., eucalyptus)

In specialty crops such as eucalyptus, this compound has been investigated for its potential to regulate growth and enhance tolerance to abiotic stresses. cdnsciencepub.comscielo.br The application of low doses of this compound can induce a stimulatory effect known as hormesis, which can lead to improved plant performance under challenging environmental conditions. cdnsciencepub.comccsenet.org

When applied to eucalyptus seedlings under water stress, this compound has been shown to positively influence height and diameter growth. scielo.brlapda.org.br The timing of application, whether before or after planting, can influence the specific growth parameters that are enhanced. scielo.brlapda.org.br For instance, application before planting has been linked to increased height and diameter, while application after planting has resulted in greater leaf area. scielo.br This suggests that this compound can be a valuable tool for improving the establishment and early development of eucalyptus plantations, especially in areas prone to drought. scielo.br

Studies on different eucalyptus clones have also revealed that while some clones may exhibit inherently higher growth rates, others may show more significant gains in response to this compound application, particularly in terms of stem and total dry matter. ccsenet.orgresearchgate.net This indicates a potential for clone-specific optimization of this compound use in eucalyptus forestry. The compound's ability to improve water relations and antioxidant defense mechanisms has also been noted in other plant species, further supporting its role in enhancing stress tolerance. akjournals.commdpi.com

Table 3: Effects of this compound on Eucalyptus Growth Parameters Under Stress

| Stress Condition | Eucalyptus Species/Clone | Positive Effect Observed | Source(s) |

|---|---|---|---|

| Nutrient Deficiency (-N) | Eucalyptus urophylla | Improved root-to-shoot ratio, enhanced photosynthetic characteristics | cdnsciencepub.com |

| Nutrient Deficiency (-P) | Eucalyptus urophylla | Increased total dry matter and leaf area | cdnsciencepub.com |

| Water Deficit | Eucalyptus urophylla (Clone I-144) | Increased height and diameter, improved net CO2 assimilation rate | scielo.brlapda.org.br |

| General Growth | Eucalyptus urograndis (Clone 1407) | Gains of up to 70% in stem, leaf, and total dry matter | ccsenet.orgresearchgate.net |

Trinexapac-ethyl and Abiotic Stress Tolerance in Plants

Drought Stress Responses and Physiological Adaptations

Trinexapac-ethyl application has been shown to improve plant drought resistance by modulating water relations and inducing adaptive physiological changes.

Water Use Efficiency and Evapotranspiration Modulation

TE-treated plants often exhibit a reduced rate of water depletion from the soil, leading to higher soil water content and lower evapotranspiration (ET) rates under drought stress conditions ashs.orgresearchgate.netresearchgate.netsciencedaily.com. This reduction in ET is largely associated with the inhibition of vertical shoot growth and the production of smaller, more compact leaves, which can reduce water loss through transpiration ashs.orgnzsti.co.nz. For instance, studies on creeping bentgrass demonstrated that TE-treated plants maintained lower ET rates under non-stressed conditions and exhibited less rapid depletion of soil water during the initial phases of drought stress ashs.orgcabidigitallibrary.org. This increased water use efficiency (WUE) allows plants to conserve water, enabling them to survive extended periods of water deficit nzsti.co.nzashs.org.

Osmotic Adjustment Mechanisms and Compatible Solute Accumulation (e.g., proline, soluble sugars)

Osmotic adjustment is a crucial mechanism for plants to maintain cell turgor and physiological functions under water-limited conditions by accumulating osmotically active solutes ashs.orghst-j.org. This compound can promote osmotic adjustment, primarily through the accumulation of soluble sugars and inorganic ions (such as Ca and K) in leaves ashs.orgresearchgate.net. In creeping bentgrass, TE treatment led to a greater reduction in leaf osmotic potential at full turgor during the later phase of drought stress, directly linked to increased accumulation of these solutes ashs.org. While proline content generally increases in response to drought stress, some studies indicate that TE application might not directly affect proline accumulation in all species, suggesting that other compatible solutes play a more significant role in TE-mediated osmotic adjustment researchgate.netresearchgate.net. However, other findings suggest TE can increase proline content under drought stress, contributing to reduced stress damage and enhanced resistance in plants like wheatgrass iau.ir.

Table 1: Influence of this compound on Osmotic Solutes under Drought Stress

| Plant Species | Solute Type | Effect of TE Application | Reference |

| Creeping Bentgrass | Soluble Sugars | Increased accumulation | ashs.orgresearchgate.net |

| Creeping Bentgrass | Inorganic Ions (Ca, K) | Increased accumulation | ashs.org |

| Wheatgrass | Proline | Increased accumulation | iau.ir |

| Creeping Bentgrass | Proline | Unaffected/Variable | researchgate.netresearchgate.net |

Relative Water Content and Cellular Turgor Maintenance

Maintaining high relative water content (RWC) is vital for cellular turgor and the continuation of metabolic processes under drought mdpi.com. This compound application consistently leads to higher leaf RWC in plants exposed to drought stress compared to untreated controls ashs.orgresearchgate.netsciencedaily.comcabidigitallibrary.orgashs.org. This improved water status helps in delaying wilting and enables tissues to sustain growth and physiological functions even at lower plant water potentials ashs.orgmdpi.com. The beneficial effects of TE on cellular hydration contribute to enhanced turf quality and growth rates during prolonged periods of combined stress cabidigitallibrary.org.

Oxidative Stress Regulation and Antioxidant Enzyme Activities (e.g., Catalase, Superoxide Dismutase)

Table 2: Impact of this compound on Antioxidant Enzyme Activities under Stress

| Enzyme | Stress Type | Effect of TE Application | Plant Species | Reference |

| Superoxide Dismutase (SOD) | Salinity | Increased activity | Wheat, Kentucky Bluegrass | researchgate.netashs.org |

| Superoxide Dismutase (SOD) | Drought | Increased activity | Wheatgrass, Tall Fescue | researchgate.net |

| Catalase (CAT) | Salinity | Increased activity | Wheat, Kentucky Bluegrass | researchgate.netashs.org |

| Catalase (CAT) | Drought | Increased activity | Wheatgrass, Tall Fescue | researchgate.net |

| Peroxidase (POX) | Salinity | Increased activity | Wheat, Kentucky Bluegrass | researchgate.netashs.org |

| Peroxidase (POX) | Drought | Increased activity | Wheatgrass, Tall Fescue | researchgate.net |

| Ascorbate Peroxidase (APX) | Salinity | Increased activity | Wheat, Kentucky Bluegrass | researchgate.netashs.org |

| Ascorbate Peroxidase (APX) | Drought | Increased activity | Wheatgrass, Tall Fescue | researchgate.net |

Interactions with Environmental Factors and Agronomic Practices

Influence of Nitrogen Fertilization on Trinexapac-ethyl Efficacy and Plant Response

Nitrogen (N) fertilization plays a critical role in plant growth, and its interaction with this compound (TE) can significantly impact crop development and yield. High rates of nitrogen application can lead to excessive vegetative growth, potentially impairing root development and increasing the susceptibility of plants to lodging and stem breakage. This compound offers a strategic solution to mitigate these issues, allowing for the application of higher nitrogen rates without incurring substantial yield losses due to lodging researchgate.netscielo.br.

Studies have shown that the application of this compound can effectively mask the stimulatory effects of nitrogen fertilizer on plant shoot growth by inhibiting the biosynthesis of gibberellins, thereby promoting slower shoot development esrgroups.org. In rice, for instance, a combination of this compound (100 ppm applied twice) and nitrogen fertilizer (125 kg/ha ) resulted in the highest yields across tested varieties, contributing to stronger plants with increased resistance to lodging esrgroups.org. This suggests a synergistic relationship where TE enables the plant to better utilize higher nitrogen inputs by preventing undesirable architectural changes.

In maize, while high nitrogen application rates (exceeding 150 kg N/ha) consistently led to maximum grain yield increases regardless of TE application, this compound did not further enhance the grain yield response to increased side-dress nitrogen. However, it did effectively reduce the length of upper stem internodes and the 1000-grain dry weight, indicating its role in modifying plant structure even when yield benefits from additional nitrogen were already maximized researchgate.netscielo.br. Similarly, in white oat, the combined application of TE and nitrogen fertilization led to a greater number of panicles per square meter, highlighting its positive influence on yield components under specific management practices ccsenet.org. For wheat, this compound application has been shown to reduce plant height without negatively affecting yield components, and in some cases, it can modulate plant architecture to enhance nitrogen uptake efficiency scielo.brresearchgate.net.

The variability in plant response to combined TE and nitrogen applications underscores the importance of considering crop type and specific environmental conditions.

Synergistic and Antagonistic Effects with Adjuvants and Spray Solution Characteristics

The efficacy of this compound can be significantly modulated by the inclusion of adjuvants and the characteristics of the spray solution. Adjuvants, such as surfactants, are commonly incorporated into formulations or tank mixtures to enhance the uptake of the active ingredient into the plant google.com.

Research indicates that certain adjuvant combinations can synergistically improve this compound's effectiveness. For example, a combination of Sylgard 309 and 28% (w/v) urea ammonium nitrate (UAN) has been shown to significantly enhance the efficacy of this compound, particularly at lower application rates (at or below 0.382 kg ha⁻¹) capes.gov.br. Furthermore, ammonium sulfate has demonstrated the ability to counteract reductions in this compound activity when hard water is used as the carrier. It also improved the rainfastness of this compound on perennial ryegrass more effectively than Sylgard 309 capes.gov.br.

The pH of the spray solution is another critical factor. Studies have confirmed that reducing the pH of the spray liquid, for instance, through the addition of citric acid, or using ammonium sulfate, can enable a reduction in the dose of this compound without compromising its effectiveness in crops like spring barley plantprotection.plsemanticscholar.orgresearchgate.netresearchgate.net. The most pronounced stem height reduction in spring barley was observed when a full or reduced dose of this compound was mixed with citric acid or ammonium sulfate plantprotection.plsemanticscholar.orgresearchgate.net. Adjuvants generally contribute to lower surface tension of spray solutions and improved wettability, thereby enhancing the biological activity of plant growth regulators plantprotection.pl. The ability of adjuvants to mitigate the adverse effects of weather conditions on PGR efficacy further highlights their importance in optimizing this compound performance semanticscholar.org.

Impact of Ambient Climatic Conditions (e.g., temperature, rainfall, solar radiation) on this compound Activity

Ambient climatic conditions exert a considerable influence on the activity and effectiveness of this compound. The compound's performance is inherently dependent on various environmental factors, including temperature, rainfall, and solar radiation ufmt.brplantprotection.pl.

The metabolic conversion of this compound (an ester) into its active acid form, trinexapac, is a crucial step for its efficacy. This saponification process is temperature and light-dependent, meaning that adequate temperature and solar radiation are necessary for optimal conversion and subsequent plant response researchgate.net. Studies on winter wheat have demonstrated that the activity of this compound and its mixtures is highly weather-dependent, with greater influence observed under conditions of abundant rainfall and higher temperatures plantprotection.pl.

Optimal temperatures, sufficient solar radiation, and adequate rainfall are generally conducive to the expression of desired production components in crops researchgate.net. Conversely, excessive rainfall can negatively impact crop production through nutrient leaching, erosion, and increased lodging, as well as reduced efficiency of light utilization for photosynthesis researchgate.net. This compound can play a role in mitigating some of these rainfall-related issues by reducing lodging researchgate.net.

Furthermore, this compound has been noted to enhance a plant's ability to intercept solar radiation, which can lead to optimized photoassimilate distribution and increased grain yield, particularly in crops like corn ccsenet.org. The compound has also been observed to reduce plant sensitivity to environmental stresses such as high temperatures or drought researchgate.net.

Combined Applications with Other Plant Growth Regulators and Their Efficacy

Prohexadione-calcium (P-Ca): this compound and prohexadione-calcium are both acylcyclohexanediones that inhibit gibberellin biosynthesis google.comscielo.brresearchgate.net. Their combined application has shown to be highly effective. In rice, for instance, the combined application of P-Ca and TE was found to be most effective in reducing plant length and lodging index researchgate.net. While both compounds share a similar mode of action in their active acid forms, differences exist in their activation and translocation. This compound, being an ester, requires metabolic saponification, a process influenced by temperature and light, whereas prohexadione-calcium is active immediately upon dissolving in water researchgate.net. Consequently, P-Ca typically exhibits a faster onset of action, while TE often provides a more prolonged effect researchgate.net. In apple trees, this compound demonstrated similar shoot growth reduction to P-Ca, though often requiring higher application rates for equivalent control cdnsciencepub.com.

Ethephon (ETH): Combinations involving ethephon have also shown promising results. In apple, a tank mix of prohexadione-calcium and ethephon led to significantly greater reductions in extension shoot growth compared to individual applications, indicating a synergistic effect cdnsciencepub.comcdnsciencepub.com. When evaluated in sugarcane, a combination of Moddus® (this compound) and Fusilade Forte® (fluazifop-P-butyl) outperformed the standard ethephon-Fusilade Forte combination in increasing estimated recoverable crystal (ERC) yields cabidigitallibrary.org. While ethephon can influence crop maturity, this compound and chlormequat have shown more limited effects on this aspect in barley researchgate.net.

Acibenzolar-S-methyl: this compound has been found to exhibit an improved plant growth regulation effect when combined with acibenzolar-S-methyl. This combination can achieve comparable or superior plant growth regulation at lower concentrations of individual PGRs, enabling earlier application without inducing phytotoxicity google.com.

Chlormequat chloride (CCC): The combined application of this compound with chlormequat chloride has been investigated, particularly in winter wheat. The activity of these mixtures was found to be weather-dependent, with greater influence observed under conditions of abundant rainfall and higher temperatures plantprotection.pl. Both this compound and chlormequat, along with ethephon, are known to prevent lodging by reducing stem elongation and enhancing stem mechanical strength plantprotection.pl. However, the effects of chlormequat on lodging in barley have been inconsistent, with this compound showing more consistent promise researchgate.net.

These combined applications highlight the potential for developing more effective and tailored plant growth regulation strategies by leveraging the complementary actions of different PGRs.

Advanced Research Methodologies and Emerging Insights in Trinexapac-ethyl Studies

Molecular Biology and Omics Approaches

Molecular biology and 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, offer comprehensive views of the cellular responses to Trinexapac-ethyl, revealing changes at the gene, protein, and metabolite levels.

Transcriptomic analysis, often performed using RNA sequencing or quantitative real-time PCR (qRT-PCR), is instrumental in identifying genes whose expression levels are altered in response to this compound application. As a gibberellin biosynthesis inhibitor, TE primarily impacts genes involved in the GA pathway. Studies have shown that TE disrupts the latter steps of GA biosynthesis, particularly those controlled by enzymes like gibberellin 20-oxidase (GA20ox) frontiersin.orgnih.gov. For instance, research on perennial ryegrass has demonstrated that TE application, by interrupting GA biosynthesis, can induce dwarfism and shade tolerance, mirroring the phenotype of certain shade-tolerant mutants frontiersin.orgnih.gov. Similarly, in common wheat, transcriptomic studies have analyzed the influence of TE on genes within the gibberellic biosynthesis and metabolism pathways, particularly in lines with dwarfing genes like Rht12 researchgate.net. These analyses help to elucidate the genetic regulatory networks that mediate plant responses to TE.

Proteomic and metabolomic profiling provide complementary insights into the biochemical changes induced by this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on small-molecule metabolites. In turfgrass, proteomic studies have investigated the effects of TE pretreatment on protein profiles, especially under drought stress. For example, in Kentucky bluegrass, TE application was found to increase relative water content, photochemical efficiency, and photosynthetic rate, while reducing electrolyte leakage during drought stress. Analysis of protein spots revealed that many proteins involved in amino acid metabolism or energy metabolism, which were downregulated under drought stress, experienced a decreased reduction extent with TE application confex.com. This suggests that TE can modulate protein expression to enhance stress tolerance.

Metabolomic profiling can reveal shifts in metabolic pathways. While direct metabolomic data specifically detailing this compound's impact on a wide range of metabolites beyond gibberellin precursors were not extensively detailed in the provided snippets, the general understanding is that TE's inhibition of GA biosynthesis leads to an accumulation of GA precursors and a reduction in active GAs. Further degradation of Trinexapac acid, a metabolite of this compound, can proceed via oxidation and decarboxylation, yielding tricarboxylated acids like tricarballylic acid and trans-aconitic acid, with the latter being an intermediate in the citric acid cycle. This suggests a broader impact on central carbon metabolism and the formation of sugars, fatty acids, and amino acids through de novo synthesis fao.org.

Transcriptomic Analysis of Gene Expression

Physiological and Biochemical Assay Techniques for Response Characterization

Beyond molecular approaches, traditional physiological and biochemical assays remain crucial for characterizing the macroscopic and enzymatic responses of plants to this compound.

Gas exchange measurements are vital for understanding how this compound affects photosynthetic efficiency and water relations in plants. Parameters such as net CO2 assimilation rate (NAR), stomatal conductance, and transpiration rate are commonly assessed. Studies on Eucalyptus urophylla under water deficit conditions showed that this compound application could positively influence the net CO2 assimilation rate. For instance, at 40 days after planting (DAP), the net assimilation rate in plants treated with 20% this compound, not under water deficit, was 19.1% higher than the control scielo.br. This indicates that TE can support photosynthetic activity, potentially contributing to stress tolerance. However, in other studies, such as those on upland rice, gas exchange rates (net CO2 assimilation, stomatal conductance, plant transpiration, and water-use efficiency) were not always influenced by growth regulators, including this compound, or by application time researchgate.netscielo.br. The response can vary significantly depending on the plant species, environmental conditions, and application timing.

Table 1: Effect of this compound on Net CO2 Assimilation Rate in Eucalyptus urophylla (40 DAP)

| Treatment | Net CO2 Assimilation Rate (Relative to Control) | Citation |

| Control | 100% | scielo.br |

| 20% this compound | 119.1% | scielo.br |

Enzyme activity assays are used to quantify the activity of specific enzymes, providing insights into metabolic pathway alterations. Given this compound's role as a gibberellin biosynthesis inhibitor, it directly impacts enzymes within this pathway. Beyond GA biosynthesis, TE can influence other enzyme systems, particularly those involved in stress responses. For example, in wheat seedlings under salt stress, this compound treatment led to increased antioxidant enzyme activities, including superoxide dismutase (SOD), catalase, peroxidase (POX), and ascorbate peroxidase (APX) ashs.orgresearchgate.net. This suggests that TE can enhance a plant's enzymatic defense mechanisms against abiotic stresses. In Kentucky bluegrass, TE application significantly maintained higher SOD activity under salinity stress ashs.org.

Table 2: Influence of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect of this compound Treatment (under stress) | Plant Species | Citation |

| Superoxide Dismutase (SOD) | Increased/Maintained higher activity | Wheat, Kentucky Bluegrass, Tall Fescue, Wheatgrass | ashs.orgresearchgate.netashs.org |

| Peroxidase (POX) | Increased activity | Wheat | ashs.orgresearchgate.net |

| Catalase | Increased activity | Wheat | researchgate.net |

| Ascorbate Peroxidase (APX) | Increased activity | Wheat | researchgate.net |

Gas Exchange Measurements (e.g., net assimilation rate)

Investigation of Hormesis Phenomena in Plant Response to this compound

Hormesis refers to a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. This effect has been observed in various plant species in response to this compound. For eucalyptus, the application of this compound has been reported to induce hormetic effects, leading to positive responses such as gains in height, diameter, leaf area, and total dry matter at specific low doses scielo.brcdnsciencepub.comlapda.org.brresearchgate.netresearchgate.net. For instance, in Eucalyptus urograndis, gains of up to 19% in leaf area and 8% in total dry matter were observed due to hormesis scielo.br. Another study on Eucalyptus urophylla reported gains of 6.96% in height and 6.85% in diameter for plants receiving 20% and 10% of this compound, respectively scielo.br. This stimulatory effect at low concentrations highlights TE's potential to enhance plant vigor and stress tolerance, even though its primary mechanism at higher doses is growth inhibition cdnsciencepub.comlapda.org.br. The occurrence of hormesis is influenced by factors such as plant age, with younger plants potentially responding to lower doses than older ones cdnsciencepub.com.

Table 3: Examples of Hormetic Effects of this compound on Eucalyptus

| Parameter Affected | Observed Gain (at specific low doses) | Plant Species | Citation |

| Leaf Area | Up to 19% | Eucalyptus urograndis | scielo.br |

| Total Dry Matter | Up to 8% | Eucalyptus urograndis | scielo.br |

| Height | 6.96% | Eucalyptus urophylla | scielo.br |

| Diameter | 6.85% | Eucalyptus urophylla | scielo.br |

Genotypic Variation in Plant Response to this compound Treatment

The efficacy of this compound (TE) is not uniform across all plant species or even within different genotypes of the same species, highlighting the importance of understanding genotypic variation in response to its application. This differential response is a critical factor in optimizing TE use for various agricultural and horticultural objectives.

Studies have demonstrated varied reactions to TE treatment among different cultivars. For instance, in rye, two cultivars, IPR 89 and BRS Serrano, exhibited distinct morphophysiological and productive responses to varying doses of TE applied at different phenological stages researchgate.net. In maize, research evaluating the effects of sequential TE applications on morphological characteristics and biological yield in two genetically contrasting genotypes—a simple hybrid (P30F53HR) and an open-pollinated variety (SCS 154 Fortuna)—found that both genotypes showed similar sensitivity to TE in terms of plant height reduction, particularly from the V6 stage onwards scielo.br. However, the study aimed to gather further information on the response of these contrasting genotypes scielo.br.

In white oat, a two-year study involving six cultivars of different stature classes (Brisasul, URS Taura, IPR Artemis, URS Altiva, URS Brava, and URS 21) revealed significant phenotypic variability in response to TE application, which also varied by year rsdjournal.org. Out of 23 descriptors, seven showed altered expression, with plant length being the most affected, followed by lemma length and panicle branching position, cycle, floral and glume axis lengths, and panicle density rsdjournal.org. This compound consistently reduced plant length, floral axis, and glume length, while anticipating flowering and increasing panicle density and lemma length rsdjournal.org. Notably, Brisasul (96%) and URS Taura (91%) demonstrated the highest phenotypic stability to TE application regardless of the year, whereas URS Altiva (83%) was the least stable rsdjournal.org. The stability of other cultivars was found to be year-dependent, with greater changes in phenotypic expression observed in years with lower water availability rsdjournal.org.

| Cultivar (White Oat) | Stature Class | Phenotypic Stability to TE Application (%) | Notes |

|---|---|---|---|

| Brisasul | Low | 96 | Most stable, regardless of year rsdjournal.org. |

| URS Taura | Low | 91 | Highly stable, regardless of year rsdjournal.org. |

| IPR Artemis | Medium | Year-dependent | Stability varied with environmental conditions rsdjournal.org. |

| URS Altiva | High | 83 | Least stable rsdjournal.org. |

| URS Brava | High | Year-dependent | Stability varied with environmental conditions rsdjournal.org. |

| URS 21 | High | Year-dependent | Stability varied with environmental conditions rsdjournal.org. |

Further evidence of genotypic variation comes from studies on spring wheat. When comparing two genotypes, WT 15025 and WT 15008, significant interactions were observed between TE rates and genotype factors concerning normal seedling length cambridge.org. Application of 100 g ha⁻¹ TE reduced the normal seedling length of WT 15008 by 9.4% compared to the untreated control, while WT 15025 remained unaffected by TE rates cambridge.org. Furthermore, within treatments receiving 100 g ha⁻¹ TE, the normal seedling length of WT 15025 was 12.8% greater than that of WT 15008 cambridge.org. This indicates a genotype-specific sensitivity to TE, influencing early seedling development.

| Wheat Genotype | TE Rate (g ha⁻¹) | Effect on Normal Seedling Length | Comparison |

|---|---|---|---|

| WT 15008 | 100 | 9.4% reduction vs. control cambridge.org. | |

| WT 15025 | 100 | Unaffected vs. control cambridge.org. | 12.8% greater than WT 15008 with 100 g ha⁻¹ TE cambridge.org. |

In forage sorghum, different varieties also exhibited varying reductions in plant height and responses in thousand-grain mass following TE applications, underscoring the genotype-dependent nature of TE's effects on growth and yield components cabidigitallibrary.org. These findings collectively emphasize that the effectiveness of this compound is highly contingent on the specific plant genotype and its interaction with environmental conditions, necessitating tailored application strategies for optimal outcomes.

Field and Controlled Environment Experimental Designs and Statistical Analysis

Research into this compound's effects employs a variety of experimental designs and rigorous statistical analyses to ensure the reliability and validity of findings, whether conducted in controlled environments or under field conditions.

Experimental Designs: Studies on this compound frequently utilize factorial designs to assess the interaction of TE with other variables such as water availability, nitrogen rates, plant density, or application timing. For instance, an experiment on creeping bentgrass in a growth chamber used a completely randomized design with two factors (TE treatment and water treatment) and four replications, with plants relocated twice weekly to minimize spatial variations ashs.org. Field experiments on rye evaluated two cultivars and five TE doses in a 2 × 5 factorial design arranged in randomized blocks with four replications researchgate.net. Sugarcane studies have employed a randomized complete block design with four replications in a 3 × 2 + 2 factorial arrangement, examining application times and number of applications awsjournal.orgresearchgate.net.

Greenhouse studies on corn have utilized 4 × 4 factorial arrangements, investigating four TE rates across four assessment periods academicjournals.org. Another field study on corn involved a 5 × 3 factorial design in randomized blocks, evaluating five plant densities and three TE application timings (control, V6, and V9 stages) with four replications over two growing seasons rsdjournal.org. Research on the selectivity of TE across various cultivated species used a completely random design with five treatments and four replications unesp.br. In white oat, experiments were conducted over two years under different rainfall conditions using a split-plot design with three replications rsdjournal.org. Large-scale, on-farm trials for red clover seed crops in Oregon adopted a split-plot design with treatments arranged in randomized complete blocks oregonstate.edu.

Controlled Environment vs. Field Conditions: The choice between controlled environments (e.g., growth chambers, greenhouses) and field conditions depends on the research objectives. Controlled environments allow for precise manipulation of environmental factors (e.g., temperature, light, water) to isolate the effects of TE, as seen in the creeping bentgrass study ashs.org. However, it is recognized that the effectiveness of TE may vary between controlled environments and field conditions due to varying influences of temperature and light intensities ashs.org. Greenhouse studies on corn have been instrumental in understanding the development of aerial and root parts and yield components scielo.bracademicjournals.org.

Field studies, conversely, provide insights into TE performance under real-world agricultural conditions, accounting for complex environmental interactions. Examples include field experiments on rye in different seasons researchgate.net, corn over two growing seasons rsdjournal.org, perennial ryegrass for seed yield tandfonline.com, and wheat varieties under desert conditions researchgate.net. On-farm trials, such as those for red clover, bridge the gap between controlled research and practical application, providing data from commercial fields oregonstate.edu.

Statistical Analysis: Robust statistical methods are crucial for interpreting the complex data generated from TE studies. Analysis of variance (ANOVA) is a commonly employed technique to determine significant differences among treatments and interactions between factors. For instance, the general linear model procedure of SAS (version 8.1) has been used for ANOVA in creeping bentgrass studies ashs.org. Data from rye experiments were tested for normality using the Shapiro-Wilk test and homogeneity by the Bartlett test, with transformations applied if necessary, and analyzed using Sisvar version 5.6 researchgate.net. Corn studies have utilized ANOVA followed by the breakdown of the sum of squares into orthogonal polynomials of degree 2 academicjournals.org.

Future Research Trajectories and Sustainable Agricultural Integration

Elucidation of Complex Molecular Signaling Networks and Regulatory Cascades

Trinexapac-ethyl functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (GAs), which are crucial phytohormones for plant growth and development epa.govchemicalwarehouse.complantprotection.plagrogreat.comresearchgate.netoregonstate.edufao.orgpublications.gc.cascielo.br. Specifically, TE interferes with gibberellin production at a later stage in the biosynthetic pathway compared to other growth retardants, such as chloromequat or triazole compounds plantprotection.plresearchgate.net. This inhibition primarily results in a reduction in internode elongation, leading to the development of shorter, more robust plant stems chemicalwarehouse.complantprotection.plagrogreat.comresearchgate.netscielo.br. While its effect on stem extension is largely attributed to reduced cell elongation, it can also be accompanied by an increase in cell division within the sub-apical meristematic regions of plants biologydiscussion.com.

TE is absorbed through the foliage and subsequently translocated to the actively growing points of the plant chemicalwarehouse.comagrogreat.com. Future research should aim to precisely identify the specific enzymes and genes within the later stages of the GA biosynthesis pathway that are targeted by TE. Furthermore, understanding how this targeted inhibition cascades into broader physiological changes within the plant, potentially influencing other phytohormones like abscisic acid (ABA) which is involved in stress responses, represents a significant area for investigation wikipedia.orgnih.gov. The application of gene regulatory models offers a promising avenue to identify the intricate regulatory networks governing plant growth and development, thereby enabling predictions of how genetic manipulations might influence these processes researchgate.net.

Development of Predictive Models for this compound Efficacy under Diverse Environmental and Genetic Contexts

The efficacy of this compound is highly variable and influenced by a multitude of factors, including environmental conditions, specific crop management practices, cultural practices, soil fertility levels, moisture availability, plant vigor, and the precise crop growth stage at the time of application epa.gov. Its activity has been observed to be weather-dependent, with a more pronounced influence noted under conditions of abundant rainfall and higher temperatures plantprotection.plresearchgate.netcabidigitallibrary.org. The degree of plant height reduction achieved by TE is also consistently dose-dependent plantprotection.plscielo.brresearchgate.net.

Research on Strategies for Mitigating Potential Resistance Development or Efficacy Loss

While this compound is classified as a plant growth regulator and is generally not associated with the development of resistance mechanisms in the same manner as herbicides or fungicides, maintaining its consistent efficacy is crucial for sustainable agricultural practices anses.fr. One source explicitly states that as a plant growth regulator, the product is not concerned by the risk of resistance anses.fr. However, the effectiveness of TE can be influenced by various factors. For example, the presence of iron and calcium in spray water can reduce this compound uptake into the leaf and lower its growth suppression activity msu.edu.

Integration of this compound into Holistic Integrated Crop Management and Sustainable Agricultural Systems

This compound has become an integral component of modern cereal production systems, primarily due to its effectiveness in reducing lodging and consequently improving crop yield plantprotection.plresearchgate.netscielo.br. Beyond lodging control, TE can enhance root growth, particularly under challenging conditions such as water scarcity or reduced nutrient availability, thereby contributing to increased plant "hardiness" ciheam.org. The strategic use of TE can also lead to a reduced reliance on mechanical interventions, such as frequent mowing in turf management, and potentially minimize the need for other chemical applications, aligning with more sustainable agricultural practices chemicalwarehouse.com.

Role of this compound in Enhancing Crop Resilience and Adaptation to Climate Change Scenarios

Climate change presents significant challenges to agriculture, including increased incidences of droughts, floods, heat stress, and salinity researchgate.net. This compound shows considerable promise in enhancing crop resilience and facilitating adaptation to these changing climatic conditions. By promoting enhanced root length and improved nutrient acquisition, TE can bolster a plant's ability to withstand various abiotic stresses researchgate.net. Its capacity to induce stronger, more resilient plant structures also provides improved resistance to environmental stressors such as heavy rainfall or strong winds, which can lead to lodging chemicalwarehouse.com.